molecular formula C8H7BrF3NO B1413780 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline CAS No. 1807261-16-0

5-Bromo-2-methoxy-4-(trifluoromethyl)aniline

Cat. No.: B1413780
CAS No.: 1807261-16-0
M. Wt: 270.05 g/mol
InChI Key: WJLVIOUFCAXOEF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₈H₇BrF₃NO. Its structure consists of a benzene ring substituted with:

  • Amino group (-NH₂) at position 1,
  • Methoxy group (-OCH₃) at position 2,
  • Trifluoromethyl group (-CF₃) at position 4,
  • Bromine at position 3.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent materials . Its bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), while the electron-withdrawing trifluoromethyl group modulates electronic properties and metabolic stability in bioactive molecules .

Properties

IUPAC Name

5-bromo-2-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVIOUFCAXOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-2-methoxy-4-(trifluoromethyl)aniline with structurally analogous halogenated anilines, focusing on substituent effects, biological activity, and synthetic applications:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
This compound 2-OCH₃, 4-CF₃, 5-Br, 1-NH₂ 286.05 g/mol Intermediate for fluorescent spirosilabifluorenes; cross-coupling reactions .
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline 4-OCH₃, 5-CF₃, 3-Br, 1-NH₂ 270.05 g/mol High-purity reagent (97%); used in drug discovery for kinase inhibitors .
2-Bromo-5-(trifluoromethyl)aniline 2-Br, 5-CF₃, 1-NH₂ 230.02 g/mol Cholinesterase inhibitor (IC₅₀ = 1.97 µM for BChE); superior halogenated activity .
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline 2-F, 4-Br, 5-CF₃, 1-NH₂ 258.03 g/mol Bioactive intermediate; fluorine enhances lipophilicity and bioavailability .
4-Bromo-2-iodo-5-(trifluoromethyl)aniline 2-I, 4-Br, 5-CF₃, 1-NH₂ 351.92 g/mol Heavy halogen (I) improves radioimaging potential; used in PET tracer synthesis .
2-Bromo-4-(trifluoromethoxy)aniline 2-Br, 4-OCF₃, 1-NH₂ 256.02 g/mol Trifluoromethoxy group increases metabolic resistance; neurology drug impurity .

Key Observations:

Substituent Position and Activity :

  • Halogens at para positions (e.g., 4-Br in ) enhance cholinesterase inhibition compared to ortho substitutions .
  • Methoxy groups (e.g., 2-OCH₃ in the target compound) improve solubility but reduce electrophilicity compared to halogens .

Electronic Effects :

  • Trifluoromethyl (-CF₃) groups increase electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitutions .
  • Fluorine substitutions (e.g., 2-F in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline) enhance membrane permeability in drug candidates .

Biological Activity: Brominated anilines with N,N-disubstituted carbamates (e.g., methyl(phenyl)carbamate derivatives) exhibit potent BChE inhibition (IC₅₀ = 1.97 µM), outperforming non-halogenated analogs . The target compound’s methoxy group may reduce cytotoxicity compared to iodo or chloro analogs, as seen in fluorescence-based applications .

Synthetic Utility: Bromine in the target compound enables Sonogashira coupling with alkynes to generate biaryl structures for drug discovery . Iodo analogs (e.g., 4-Bromo-2-iodo-5-(trifluoromethyl)aniline) are preferred for radiolabeling due to iodine’s isotopic versatility .

Biological Activity

5-Bromo-2-methoxy-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrF3NC_9H_8BrF_3N, with a molecular weight of approximately 295.06 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The trifluoromethyl group contributes to its increased binding affinity, making it a candidate for enzyme inhibition and receptor modulation. This interaction can lead to various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : It can act as a modulator for various receptors involved in inflammatory and cancer pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Potential : Investigations into its anticancer properties indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Antimicrobial Activity

A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 128 to 256 µg/mL, suggesting potent antimicrobial activity .

Anti-inflammatory Effects

In vitro experiments have shown that the compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related compound demonstrated an inhibition percentage of 93.80% compared to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

Research into the anticancer properties of this compound revealed that it may induce apoptosis in cancer cells. A study reported that treatment with the compound led to a decrease in cell viability in various cancer cell lines, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Mechanism Model Concentration Effect Reference
AntimicrobialInhibition of bacterial growthVarious strains128 - 256 µg/mLSignificant antimicrobial effect
Anti-inflammatoryCytokine inhibitionIn vitro models1 mM93.80% inhibition
AnticancerInduction of apoptosisCancer cell linesVariesDecreased cell viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methoxy-4-(trifluoromethyl)aniline
Reactant of Route 2
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